10h-Phenothiazine-3-carbaldehyde
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Overview
Description
10H-Phenothiazine-3-carbaldehyde is an organic compound with the molecular formula C13H9NOS It is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-3-carbaldehyde typically involves the formylation of phenothiazine derivatives. One common method is the Vilsmeier-Haack reaction, where phenothiazine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 10H-Phenothiazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 10H-Phenothiazine-3-carboxylic acid.
Reduction: 10H-Phenothiazine-3-methanol.
Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.
Scientific Research Applications
10H-Phenothiazine-3-carbaldehyde has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: The compound can modulate signaling pathways involved in cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
10H-Phenothiazine-3-carbaldehyde can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other phenothiazine derivatives, such as 10H-Phenothiazine-3-carboxylic acid and 10H-Phenothiazine-3-methanol.
Uniqueness: this compound is unique due to its aldehyde functional group, which allows it to undergo a wide range of chemical reactions and form various derivatives.
Properties
Molecular Formula |
C13H9NOS |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
10H-phenothiazine-3-carbaldehyde |
InChI |
InChI=1S/C13H9NOS/c15-8-9-5-6-11-13(7-9)16-12-4-2-1-3-10(12)14-11/h1-8,14H |
InChI Key |
PPGBIIDGXRHRTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)C=O |
Origin of Product |
United States |
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